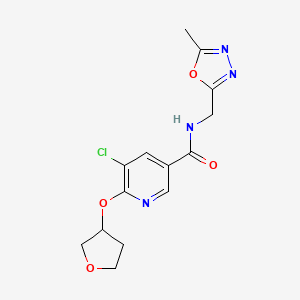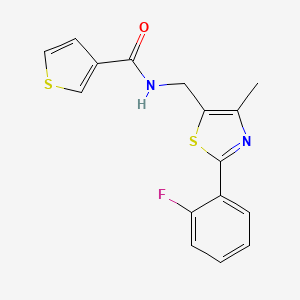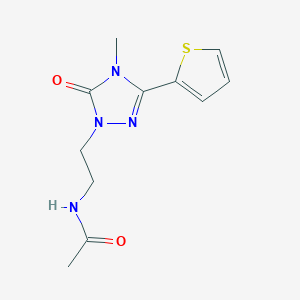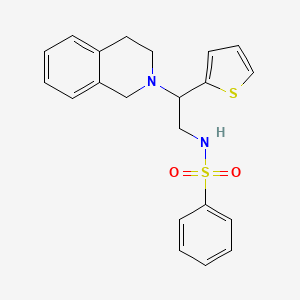
3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTT is used to assess cell viability as a function of redox potential. Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan . The formazan is then solubilized and its concentration determined by optical density .
Molecular Structure Analysis
The molecular structure of MTT is complex, with a central tetrazolium ring flanked by a thiazolyl ring and two phenyl rings .Chemical Reactions Analysis
In the context of cell viability assays, MTT is reduced by live cells to form an insoluble purple formazan . This reaction is used as the endpoint in a rapid drug-screening assay .Physical And Chemical Properties Analysis
MTT is a solid at room temperature, with a melting point of 195 °C . It is soluble in water to a concentration of 10 g/L .Aplicaciones Científicas De Investigación
Pharmacological Applications
Synthesis and Pharmacological Evaluation : Diphenylamine derivatives, including 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine, are synthesized and evaluated for analgesic and anti-inflammatory activities. These compounds are suggested to be potent in managing pain and inflammation, highlighting their potential as lead compounds in pharmaceutical development (Kumar & Mishra, 2020).
Photophysical Applications
Fluorescence Switching : Derivatives of diphenylamine, like 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine, exhibit temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching. This unusual behavior in polar solvents provides insights into fluorescence tuning and switching, opening up applications in organic electronics and photophysics (Kundu et al., 2019).
Corrosion Inhibition
Corrosion Inhibition for Metals : Diphenylamine derivatives show promising results as corrosion inhibitors for metals like mild steel in acidic mediums. The efficiency and the protective nature of these compounds make them suitable for industrial applications in metal preservation (Saraswat & Yadav, 2020).
Material Sciences
Synthesis and Crystal Structures : The synthesis of 2-(Diphenylamino)-4,5-Disubstituted Thiazole Derivatives and the detailed analysis of their crystal structures suggest potential applications in materials science, especially in designing new molecular structures with tailored properties (Heydari et al., 2016).
Biological Studies
Anticancer and Antimicrobial Activities : The biological applications of diphenylamine derivatives extend to their antimicrobial and anticancer activities. These compounds are observed to exhibit significant effects against various microbial strains and cancer cell lines, suggesting their potential in medical and pharmaceutical research (Viji et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4,5-diphenyl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c22-18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)20(24-21)16-10-5-2-6-11-16/h1-14H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFZZHWTLATIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)


![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

